(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride is a complex organic compound primarily recognized as an intermediate in the synthesis of Bortezomib, a proteasome inhibitor used in cancer therapy. This compound is notable for its unique structural features and its role in medicinal chemistry.
This compound is derived from the larger framework of Bortezomib synthesis. It is classified under various chemical databases and has a specific CAS number: 205393-21-1. The compound is often discussed in the context of pharmaceutical research and development due to its application in treating multiple myeloma and certain types of lymphoma.
The compound can be classified as an amino acid derivative due to the presence of an alpha-amino group. It also features a benzenepropanamide structure, indicating its classification within the broader category of amides. Additionally, it incorporates a dioxaborole moiety, which contributes to its biological activity.
The synthesis of (alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride typically involves multi-step organic synthesis techniques. The process may include:
The detailed synthetic pathway may involve various protective group strategies to maintain the integrity of sensitive functional groups throughout the reaction sequence. Each step is optimized for yield and purity.
The molecular structure of (alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride can be represented by its chemical formula:
Key molecular data includes:
The primary chemical reactions involving (alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride include:
These reactions are typically conducted under controlled conditions to prevent degradation or unwanted side reactions.
The mechanism of action for this compound primarily relates to its role as an intermediate in Bortezomib synthesis. Bortezomib inhibits the proteasome pathway in cells:
Research indicates that proteasome inhibition can induce apoptosis in cancer cells and enhance the effectiveness of other therapeutic agents.
The physical properties of (alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride include:
Chemical properties include:
This compound serves primarily as an intermediate in the synthesis of Bortezomib but also has potential applications in research related to proteasome inhibition and cancer therapy development. Its unique structure makes it a subject of interest in medicinal chemistry for designing new therapeutics targeting similar pathways.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4